1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol
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Overview
Description
1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an amino group at the 3-position and a methoxypyrrolidine ring
Preparation Methods
The synthesis of 1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with a suitable methoxypyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and functional group transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial preparation process .
Chemical Reactions Analysis
1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(3-Aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol include:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-aminopyridin-2-yl)-4-methoxypyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-9-6-13(5-8(9)14)10-7(11)3-2-4-12-10/h2-4,8-9,14H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQFEAFLPSPHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C2=C(C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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